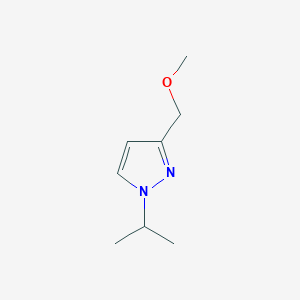

1-isopropyl-3-(methoxymethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-3-(methoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an isopropyl group and a methoxymethyl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)-1H-pyrazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-(methoxymethyl)-1H-pyrazole and isopropyl halide (e.g., isopropyl bromide).

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The base deprotonates the pyrazole, making it nucleophilic. The nucleophilic pyrazole then attacks the isopropyl halide, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.

Analyse Chemischer Reaktionen

1-Isopropyl-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the pyrazole ring or the substituents attached to it.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-Isopropyl-3-(methoxymethyl)-1H-pyrazole exhibits a range of pharmacological activities, making it a valuable compound in drug development. Notable properties include:

- Anti-inflammatory Activity : This compound has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Studies indicate that it may exhibit superior anti-inflammatory effects compared to established drugs like celecoxib and indomethacin, with IC50 values demonstrating significant potency against COX-1 and COX-2 enzymes .

- Antimicrobial Effects : Research highlights the compound's ability to combat various bacterial and fungal strains, showcasing its potential as an antimicrobial agent. For instance, derivatives of pyrazole have demonstrated efficacy against pathogens such as Cytospora sp. and Fusarium solani .

- Anticancer Potential : this compound has been evaluated for its anticancer properties. Studies report significant cytotoxicity against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating promising therapeutic potential .

Agricultural Applications

In agriculture, pyrazole derivatives have been utilized in the development of agrochemicals. The compound's ability to inhibit certain enzymes can be leveraged to create effective herbicides and pesticides. Its application in this field is supported by studies demonstrating its effectiveness in controlling weed growth and pest populations without adversely affecting non-target organisms .

Material Science

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. It can serve as a building block for creating polymers or other materials with enhanced thermal stability or chemical resistance. Research is ongoing to explore these applications further.

Table 1: Pharmacological Activities of this compound

| Activity Type | Target/Mechanism | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1 | 5.40 | |

| COX-2 | 0.01 | ||

| Antimicrobial | Cytospora sp. | N/A | |

| Fusarium solani | N/A | ||

| Anticancer | HepG2 | 30.3 | |

| MCF-7 | 55.5 |

Table 2: Comparison with Other Pyrazole Derivatives

| Compound Name | Anti-inflammatory Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | COX-2: 0.01 | HepG2: 30.3 |

| 3-Methyl-1-phenyl-1H-pyrazole | COX-2: Not reported | Not reported |

| 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole | COX-2: Not reported | Not reported |

Case Study 1: Anti-inflammatory Efficacy

A study conducted by MDPI evaluated various pyrazole derivatives for their anti-inflammatory properties, focusing on their inhibition of cyclooxygenase enzymes. The results indicated that this compound exhibited superior selectivity and potency compared to traditional anti-inflammatory agents .

Case Study 2: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and assessed their anticancer effects on multiple cell lines. The findings revealed significant cytotoxicity against HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 1-isopropyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological context. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

1-Isopropyl-3-methyl-1H-pyrazole: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.

1-Isopropyl-3-(hydroxymethyl)-1H-pyrazole: The presence of a hydroxymethyl group instead of a methoxymethyl group can significantly alter the compound’s properties, including its solubility and reactivity.

1-Isopropyl-3-(chloromethyl)-1H-pyrazole: The chloromethyl group introduces a different set of reactivity patterns, making this compound useful for different synthetic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-Isopropyl-3-(methoxymethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves reactions that introduce the isopropyl and methoxymethyl groups to the pyrazole ring. Various synthetic pathways have been explored to optimize yield and purity, often utilizing starting materials derived from readily available pyrazole precursors.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, encompass a range of pharmacological effects:

- Anticancer Activity : Studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, derivatives have shown significant antiproliferative effects with IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain compounds exhibit significant inhibition of inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Some derivatives have shown promising results in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of specific enzymes involved in cancer progression or inflammation. For example, binding assays have indicated that certain derivatives display strong binding affinities to target proteins related to cancer cell proliferation .

- Cell Cycle Modulation : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect is particularly noted in studies involving breast and prostate cancer cell lines .

Table 1: Summary of Biological Activities and IC50 Values

Notable Research Findings

- A study highlighted the anticancer potential of a series of pyrazole derivatives where one compound exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, demonstrating substantial growth inhibition .

- Another investigation into anti-inflammatory properties revealed that certain pyrazoles could significantly reduce the levels of TNF-α and IL-6 in vitro, suggesting their utility in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

3-(methoxymethyl)-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-5-4-8(9-10)6-11-3/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZQTDCMFWBQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.